molecular formula C7H4BrClN2S B6266383 7-bromo-4-chloro-1,3-benzothiazol-2-amine CAS No. 1342623-73-7

7-bromo-4-chloro-1,3-benzothiazol-2-amine

Cat. No.: B6266383
CAS No.: 1342623-73-7
M. Wt: 263.5
InChI Key:
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Description

“7-bromo-4-chloro-1,3-benzothiazol-2-amine” is a chemical compound with the CAS Number: 1342623-73-7 . It has a molecular weight of 263.54 and is typically in the form of a powder . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, often involves the reaction of substituted anilines with potassium thiocyanate . This process can be catalyzed by nano-BF3/SiO2, which is a reusable heterogeneous catalyst . The resulting 2-amino-substituted benzothiazoles are obtained in high to excellent yields and short reaction times under mild conditions .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H4BrClN2S/c8-3-1-2-4(9)5-6(3)12-7(10)11-5/h1-2H,(H2,10,11) . This indicates the presence of bromine, chlorine, nitrogen, and sulfur atoms in the molecular structure.


Chemical Reactions Analysis

Benzothiazole derivatives, including “this compound”, have diverse chemical reactivities . They can undergo various chemical reactions, such as condensation with aldehydes, cyclization of o-bromophenylthioureas, and reactions with arylthioureas .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 263.54 . The compound’s InChI code is 1S/C7H4BrClN2S/c8-3-1-2-4(9)5-6(3)12-7(10)11-5/h1-2H,(H2,10,11) .

Scientific Research Applications

7-bromo-4-chloro-1,3-benzothiazol-2-amine has been used in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been used to synthesize a variety of compounds, such as thiadiazole derivatives, benzothiazole derivatives, and heterocyclic compounds. In biochemistry, this compound has been used to study the structure and function of enzymes and proteins, as well as to develop drugs and drug delivery systems. In pharmacology, this compound has been used to study the action of drugs on the body and to develop new drugs.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity

Mode of Action

Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of the target organism . The specific interactions and changes caused by 7-bromo-4-chloro-1,3-benzothiazol-2-amine require further investigation.

Biochemical Pathways

Given the reported anti-tubercular activity of benzothiazole derivatives , it’s plausible that this compound may affect the biochemical pathways of Mycobacterium tuberculosis

Result of Action

Given the reported anti-tubercular activity of benzothiazole derivatives , it’s plausible that this compound may inhibit the growth of Mycobacterium tuberculosis

Advantages and Limitations for Lab Experiments

The use of 7-bromo-4-chloro-1,3-benzothiazol-2-amine in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable, making it ideal for long-term storage. In addition, this compound is relatively non-toxic, making it safe to use in laboratory experiments. However, there are also some limitations to the use of this compound in laboratory experiments. It can be difficult to control the concentration of this compound in a solution, and it can be difficult to accurately measure its effects.

Future Directions

The use of 7-bromo-4-chloro-1,3-benzothiazol-2-amine in laboratory experiments has the potential to lead to a variety of new discoveries. It could be used to develop new drugs and drug delivery systems, as well as to study the structure and function of enzymes and proteins. In addition, this compound could be used to study the action of drugs on the body and to develop new drugs. Finally, this compound could be used to study the effects of oxidative stress and to develop new antioxidants.

Synthesis Methods

7-bromo-4-chloro-1,3-benzothiazol-2-amine can be synthesized through a variety of methods, including the reaction of 4-chlorothiophenol with bromine in the presence of a base, the reaction of 4-chlorothiophenol with a brominating agent, and the reaction of benzothiazole with a brominating agent. In addition, this compound can also be synthesized through the reaction of 4-chloro-1,3-benzothiazol-2-amine with bromine in the presence of a base.

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-4-chloro-1,3-benzothiazol-2-amine involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with bromine in the presence of a suitable solvent.", "Starting Materials": [ "4-chloro-1,3-benzothiazol-2-amine", "Bromine", "Suitable solvent" ], "Reaction": [ "Dissolve 4-chloro-1,3-benzothiazol-2-amine in a suitable solvent", "Add bromine dropwise to the reaction mixture with stirring", "Maintain the reaction mixture at a suitable temperature and stirring for a suitable time", "Isolate the product by filtration or other suitable means", "Purify the product by recrystallization or other suitable means" ] }

1342623-73-7

Molecular Formula

C7H4BrClN2S

Molecular Weight

263.5

Purity

95

Origin of Product

United States

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